molecular formula C7H10O2 B13061688 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde

2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde

Cat. No.: B13061688
M. Wt: 126.15 g/mol
InChI Key: AOFZFPOJLIFIMW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde is a specialized organic compound featuring a cyclopropane core substituted with two methyl groups at the 2,2-positions, a ketone (oxo) group, and an aldehyde moiety. The compound’s unique combination of a strained cyclopropane ring, electron-withdrawing carbonyl groups, and reactive aldehyde functionality makes it a subject of interest in synthetic chemistry, particularly for applications requiring controlled reactivity in condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde

InChI

InChI=1S/C7H10O2/c1-7(2)3-5(7)6(9)4-8/h4-5H,3H2,1-2H3

InChI Key

AOFZFPOJLIFIMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a suitable nucleophile to yield the desired oxoacetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde and related compounds:

Table 1: Comparative Analysis of Cyclopropane Derivatives

Compound Name Molecular Formula Functional Groups Key Features Reference
This compound C₈H₁₀O₂ (inferred) Cyclopropane, ketone, aldehyde 2,2-dimethyl substitution; aldehyde for nucleophilic reactivity
Methyl 2-cyclopropyl-2-oxoacetate C₆H₈O₃ Cyclopropane, ketone, ester Ester group enhances stability; used as a synthetic intermediate
Sodium 2-cyclopropyl-2-oxoacetate C₅H₇NaO₃ Cyclopropane, ketone, carboxylate Ionic form improves water solubility; potential for pharmaceutical salts
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal C₁₁H₁₈O Cyclopropane, aldehyde, alkene Extended carbon chain with alkene; possible use in fragrances or agrochemicals
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetaldehyde C₁₀H₁₆O₂ Cyclopropane, ketone, aldehyde, oxopropyl Additional 2-oxopropyl substituent; increased steric bulk

Functional Group Reactivity

  • Aldehyde vs. Ester vs. Carboxylate :
    • The aldehyde group in this compound enables participation in aldol condensations or Schiff base formation , contrasting with the hydrolytic stability of the ester in methyl 2-cyclopropyl-2-oxoacetate . The carboxylate in sodium 2-cyclopropyl-2-oxoacetate, being ionic, offers high polarity and solubility in aqueous systems, making it suitable for pharmaceutical formulations .
  • Ketone Positioning :
    • The ketone adjacent to the cyclopropane ring in the target compound may stabilize the ring via conjugation, whereas derivatives like 5-(2,2-dimethylcyclopropyl)-3-methyl-2-pentenal prioritize alkene conjugation over ketone effects .

Substituent Effects on Cyclopropane Stability

  • This substitution is absent in sodium 2-cyclopropyl-2-oxoacetate, which lacks methyl groups, leading to higher ring strain .
  • Extended Chains and Alkene Groups :
    • Compounds like 5-(2,2-dimethylcyclopropyl)-3-methyl-2-pentenal incorporate an alkene, which could facilitate polymerization or Diels-Alder reactions, diverging from the aldehyde-focused reactivity of the target compound .

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